3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole
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Overview
Description
3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes both chlorinated phenyl and oxazole groups, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Chlorobenzaldehyde: This can be synthesized from 4-chlorotoluene through oxidation.
Formation of 2,4,5-Trichlorophenol: This compound can be obtained by chlorination of phenol.
Synthesis of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
The final step involves the coupling of 4-chlorobenzaldehyde with 2,4,5-trichlorophenol and the oxazole precursor under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the phenyl rings.
Scientific Research Applications
3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole involves its interaction with specific molecular targets. The compound’s chlorinated phenyl groups and oxazole ring allow it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,2-oxazole
- 3-(4-Chlorophenyl)-5-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole
- 3-(4-Chlorophenyl)-5-[(2,4,5-trimethylphenoxy)methyl]-1,2-oxazole
Uniqueness
3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole is unique due to the presence of multiple chlorine atoms on both phenyl rings, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with fewer chlorine atoms or different substituents, potentially leading to different applications and effects.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl4NO2/c17-10-3-1-9(2-4-10)15-5-11(23-21-15)8-22-16-7-13(19)12(18)6-14(16)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQAEAZJFNHOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)COC3=CC(=C(C=C3Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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